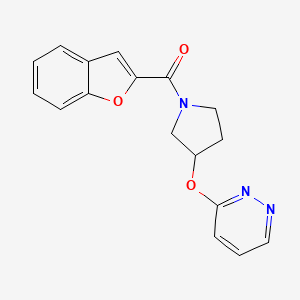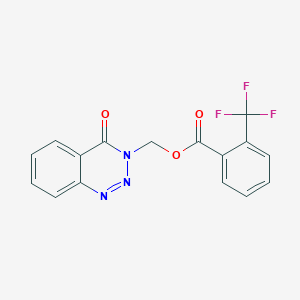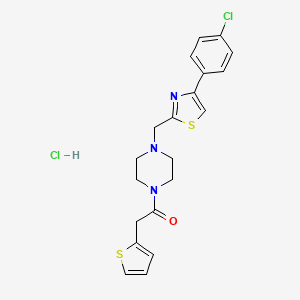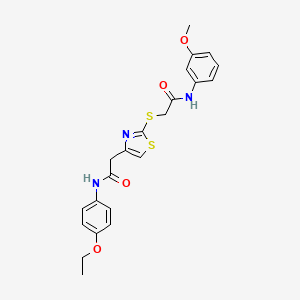
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multiple steps, including cyclization, alkylation, and functional group transformations. For instance, the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones involves cyclization of hydrazino quinazolinones with one-carbon donors . Similarly, the synthesis of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives includes cyclization and etheration steps . These methods could potentially be adapted for the synthesis of the compound , with modifications to incorporate the specific substituents present in its structure.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone core, which can be further modified with various substituents that influence the compound's biological activity and physicochemical properties. The compound of interest contains a methoxyphenyl group and a chlorophenyl-methyloxazolylmethylthio moiety attached to the quinazolinone core, which could affect its binding affinity to biological targets such as histamine receptors .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including alkylation, glycosylation, and oxidation, to yield a wide range of products with different biological activities . For example, alkylation on the sulfur atom of a thioxoquinazolinone derivative can lead to the formation of alkylthio derivatives . These reactions are crucial for the structural diversification of quinazolinone-based compounds and could be relevant for the further functionalization of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl and methoxyphenyl groups can impact the lipophilicity and hydrogen bonding potential of the compounds, which in turn affects their pharmacokinetic and pharmacodynamic profiles . The antihistaminic activity of these compounds is often evaluated using in vivo models, such as histamine-induced bronchoconstriction in guinea pigs, and their sedative properties are also assessed to determine their therapeutic potential .
科学的研究の応用
Antihypertensive Applications
- Compounds similar to 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one have shown potent antihypertensive activity, comparable to prazosin, a clinically used alpha-1 adrenergic receptor blocker. These compounds have been effective in adrenaline-induced hypertension in rats without affecting heart rate (Rahman et al., 2014).
Analgesic Activity
- Quinazolinone derivatives, including compounds similar to the one , have demonstrated significant analgesic activity. This was evident in their effectiveness in acetic acid-induced writhing in mice, showing higher analgesic activities compared to standard drugs (Osarodion, 2023).
Anti-Inflammatory Activities
- Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, structurally similar to the compound , have been synthesized and investigated for their analgesic and anti-inflammatory activities. These compounds have shown potency in reducing inflammation, with moderate ulcerogenic potential compared to acetylsalicylic acid (Alagarsamy et al., 2011).
Antihistaminic Agents
- Quinazolin-4(3H)-one derivatives have been identified as potential H1-antihistaminic agents. Their in vivo activity against histamine-induced bronchospasm in guinea pigs suggested significant effectiveness, with minimal sedation compared to traditional antihistamines (Alagarsamy & Sharma, 2009).
Diuretic Agents
- Some quinazolin-4(3H)-one derivatives containing heterocyclic moieties have shown promising diuretic activity. This is particularly significant for derivatives with a thiadiazole or 1,3,4-thiadiazole moiety, providing insights into the impact of such combinations on diuretic effectiveness (Maarouf et al., 2004).
Antitumor Activity
- Several 3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated as antitumor agents. Some specific compounds within this class have demonstrated broad-spectrum antitumor activity against various cell lines, suggesting their potential as templates for developing potent antitumor agents (Gawad et al., 2010).
作用機序
The mechanism of action of quinazolines and quinazolinones can vary based on the biological activity being considered . They are reported for their diversified biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities and other activities .
Safety and Hazards
特性
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-16-23(28-24(33-16)17-10-12-18(27)13-11-17)15-34-26-29-22-9-4-3-8-21(22)25(31)30(26)19-6-5-7-20(14-19)32-2/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMOCRLIOVMDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)

![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)

![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)
![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)

![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)